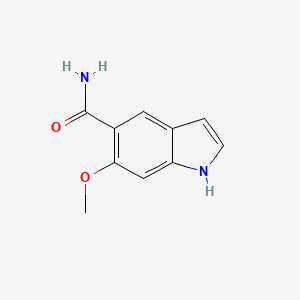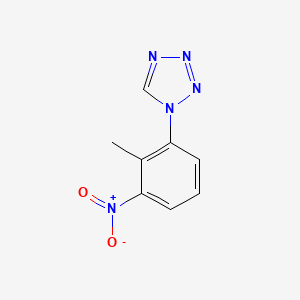
6-methoxy-1H-indole-5-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Methoxy-1H-indole-5-carboxamide is a derivative of indole, a heterocyclic compound that is widely recognized for its presence in many natural products and pharmaceuticals. Indole derivatives have been extensively studied due to their diverse biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties . The addition of functional groups such as methoxy and carboxamide to the indole nucleus can significantly alter its chemical and biological properties, making this compound a compound of interest in various fields of research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-methoxy-1H-indole-5-carboxamide typically involves the functionalization of the indole nucleusThis can be achieved through a series of reactions, including electrophilic substitution and amidation reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts and specific solvents to facilitate the reactions and minimize by-products .
Análisis De Reacciones Químicas
Types of Reactions
6-Methoxy-1H-indole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the carboxamide group to other functional groups such as amines.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce new functional groups to the indole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield indole oxides, while reduction can produce amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse indole derivatives .
Aplicaciones Científicas De Investigación
6-Methoxy-1H-indole-5-carboxamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antiviral and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of pharmaceuticals and other chemical products.
Mecanismo De Acción
The mechanism of action of 6-methoxy-1H-indole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity and leading to biological effects. For example, it may inhibit certain enzymes involved in disease processes or activate receptors that trigger beneficial cellular responses .
Comparación Con Compuestos Similares
Similar Compounds
5-Carbamoylindole: Similar structure but lacks the methoxy group.
5-Methoxyindole: Similar structure but lacks the carboxamide group.
Indole-3-carboxamide: Different substitution pattern on the indole ring.
Uniqueness
6-Methoxy-1H-indole-5-carboxamide is unique due to the presence of both methoxy and carboxamide groups, which can significantly influence its chemical reactivity and biological activity. This dual functionality makes it a versatile compound for various applications and distinguishes it from other indole derivatives .
Propiedades
IUPAC Name |
6-methoxy-1H-indole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O2/c1-14-9-5-8-6(2-3-12-8)4-7(9)10(11)13/h2-5,12H,1H3,(H2,11,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNANXFXCKFEPRY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C=CNC2=C1)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(1-methyl-1H-pyrazol-3-yl)methyl]-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B6600430.png)

![tert-butyl N-[(1R)-1-[3-(trifluoromethyl)-1,2,4-oxadiazol-5-yl]ethyl]carbamate](/img/structure/B6600437.png)
(trifluoromethyl)-lambda6-sulfanone](/img/structure/B6600443.png)
![2-({4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-2-yl}methyl)-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B6600450.png)
![S-[(chlorosulfonyl)imino]-N,N-dimethylmethanesulfinamide](/img/structure/B6600470.png)

phenyl-lambda6-sulfanyl}-N-methylmethanamine](/img/structure/B6600475.png)
methyl-lambda6-sulfanone](/img/structure/B6600476.png)
![(3-bromophenyl)[(chlorosulfonyl)imino]methyl-lambda6-sulfanone](/img/structure/B6600479.png)



